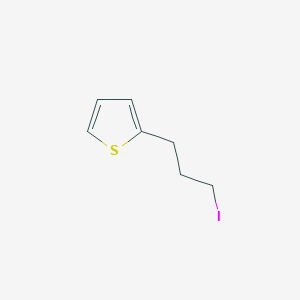

2-(3-Iodopropyl)thiophene

Descripción general

Descripción

2-(3-Iodopropyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound this compound is characterized by the presence of an iodopropyl group attached to the second carbon of the thiophene ring

Mecanismo De Acción

Target of Action

Thiophene-based compounds are known to interact with a variety of biological targets, including enzymes like cyclooxygenase (cox) and lipoxygenase (lox) . These enzymes play crucial roles in inflammatory responses, making them potential targets for anti-inflammatory drugs .

Mode of Action

Thiophene derivatives are known to inhibit the activity of cox and lox enzymes . By inhibiting these enzymes, thiophene-based compounds can potentially disrupt the synthesis of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .

Biochemical Pathways

, the inhibition of COX and LOX enzymes can impact the arachidonic acid pathway. This pathway is responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Therefore, the inhibition of COX and LOX enzymes can potentially reduce inflammation .

Pharmacokinetics

The compound’s molecular weight (25212) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Based on the known effects of thiophene derivatives, it can be hypothesized that 2-(3-iodopropyl)thiophene may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators .

Análisis Bioquímico

Biochemical Properties

Thiophene-based analogs, such as 2-(3-Iodopropyl)thiophene, have been studied for their potential role in biochemical reactions . For instance, some thiophene-based sulfonamides have shown potent inhibitory effects on human erythrocytes carbonic anhydrase I and II isoenzymes . The interaction of this compound with these enzymes could potentially influence various biochemical processes.

Cellular Effects

For instance, they have been found to have anticancer , anti-inflammatory , and antimicrobial properties . These effects suggest that this compound could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiophene-based molecules have been found to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity

Metabolic Pathways

Thiophene derivatives have been found to interact with various enzymes and cofactors , suggesting that this compound could potentially be involved in various metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodopropyl)thiophene can be achieved through several methods. One common approach involves the halogenation of propylthiophene. The reaction typically proceeds as follows:

Starting Material: Propylthiophene

Reagent: Iodine (I2)

Catalyst: A suitable catalyst such as copper(I) iodide (CuI)

Solvent: An organic solvent like acetonitrile (CH3CN)

Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours.

The reaction mechanism involves the formation of an iodopropyl intermediate, which subsequently undergoes cyclization to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Iodopropyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The iodopropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The iodopropyl group can be reduced to form the corresponding propylthiophene.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and reduced thiophene derivatives.

Aplicaciones Científicas De Investigación

2-(3-Iodopropyl)thiophene has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

Material Science: It is utilized in the fabrication of organic semiconductors and conductive polymers.

Biological Studies: It is employed in the study of biological pathways and molecular interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Bromopropyl)thiophene

- 2-(3-Chloropropyl)thiophene

- 2-(3-Fluoropropyl)thiophene

Uniqueness

2-(3-Iodopropyl)thiophene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s chemical behavior and interactions with other molecules.

Actividad Biológica

2-(3-Iodopropyl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene compounds are well-known in medicinal chemistry due to their diverse pharmacological properties, which include anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a thiophene ring substituted with an iodopropyl group, which may influence its biological activity through enhanced interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that thiophene derivatives, including this compound, exhibit significant anticancer properties. Research indicates that compounds containing thiophene rings can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis. For instance, thieno[2,3-b]thiophenes have been shown to act as effective inhibitors of epidermal growth factor receptor (EGFR) mutations, which are common in various cancers .

Antimicrobial Properties

Thiophenes have also been recognized for their antimicrobial activity. The presence of the iodine atom in this compound may enhance its efficacy against bacterial and fungal pathogens. Studies suggest that iodine-containing compounds can disrupt microbial cell membranes or interfere with metabolic processes, leading to cell death .

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene derivatives is another area of interest. Compounds like this compound may inhibit cyclooxygenases (COX), enzymes involved in the inflammatory response. This inhibition could reduce inflammation-related pain and swelling, making it a candidate for treating inflammatory diseases .

Synthesis and Activity Prediction

A study by El-Remaily et al. synthesized various thiophene derivatives and predicted their biological activities using the PASS software. The results indicated that several derivatives, potentially including this compound, exhibited high predicted activity as oxidoreductase inhibitors and chemosensitizers .

| Compound | Predicted Activity | Probability (%) |

|---|---|---|

| This compound | Oxidoreductase Inhibitor | 85% |

| This compound | Chemosensitizer | 78% |

| This compound | Antimicrobial | 80% |

Clinical Implications

The implications of these findings suggest that this compound could be further explored in clinical settings for its potential as a therapeutic agent. Its dual action as an anticancer and anti-inflammatory agent could provide a multifaceted approach to treating diseases where both mechanisms are beneficial.

Propiedades

IUPAC Name |

2-(3-iodopropyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNKVDHVPNGONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.